![molecular formula C5H10O B590939 iso-Valeraldehyde-D2 CAS No. 1394230-44-4](/img/structure/B590939.png)
iso-Valeraldehyde-D2
Overview
Description
Iso-Valeraldehyde-D2, also known as 3-methylbutanal , is a biochemical used for proteomics research . It is an oxygenated volatile organic compound (VOC) that is normally found in humans, particularly in the gut . It has a molecular formula of C5H8D2O and a molecular weight of 88.14 .
Synthesis Analysis
Isovaleraldehyde, the non-deuterated form of iso-Valeraldehyde-D2, is a pungent liquid that occurs in natural oils such as orange, lemon, peppermint, and eucalyptus . It is also found in processed foods such as beer, cheese, and chocolate .Molecular Structure Analysis
The molecular structure of iso-Valeraldehyde-D2 is similar to that of isovaleraldehyde, with the difference being the presence of deuterium (D) instead of hydrogen (H) in two of its positions .Chemical Reactions Analysis
Isovaleraldehyde has been studied in the context of chemical reactions such as the aldol condensation of valeraldehyde with cyclopentanone . Another study showed that silylene C first reacts with the aldehyde with [2 + 1] cycloaddition in an oxidative addition to the oxasilirane 1, followed by formation of the alkoxysilylene .Physical And Chemical Properties Analysis
Iso-Valeraldehyde-D2 is a liquid at room temperature . The non-deuterated form, isovaleraldehyde, has a molecular weight of 86.13 and a CAS number of 590-86-3 .Scientific Research Applications
Direct Photosynthetic Recycling of Carbon Dioxide
Iso-Valeraldehyde-D2's applications in scientific research include its potential role in the photosynthetic recycling of carbon dioxide to produce isobutyraldehyde and isobutanol directly from CO2, as explored in the work by Atsumi, Higashide, and Liao (2009). Their study showcases the genetic engineering of Synechococcus elongatus PCC7942 to increase productivity by overexpressing ribulose 1,5-bisphosphate carboxylase/oxygenase (Rubisco), highlighting the compound's relevance in renewable energy and chemical production from atmospheric CO2 (Atsumi, Higashide, & Liao, 2009).
Preparation through the Maillard Reaction
Research on the preparation of natural isovaleraldehyde via the Maillard reaction indicates its application in flavor and fragrance synthesis. The study by Tian et al. (2007) identifies optimal conditions for the Maillard model reaction to yield isovaleraldehyde, showcasing its importance in the food industry and chemical synthesis (Tian, Zhang, Sun, Huang, Li, & Han, 2007).
Analytical Chemistry and Food Science
Iso-Valeraldehyde-D2 finds application in analytical chemistry, particularly in the determination of amino acid enantiomers. A study by Bru¨ckner et al. (1995) demonstrates the use of derivatization with o-phthaldialdehyde and chiral thiols for resolving amino acid enantiomers, relevant for food science and biochemistry (Bru¨ckner, Langer, Lu¨pke, Westhauser, & Godel, 1995).
Environmental Applications
In environmental science, the combined use of DBD plasma and photocatalysis for isovaleraldehyde elimination from air has been investigated. Assadi et al. (2014) explore this synergetic effect in a continuous annular reactor, providing insights into air purification technologies and the degradation of volatile organic compounds (Assadi, Bouzaza, Vallet, & Wolbert, 2014).
Catalysis and Organic Synthesis
Iso-Valeraldehyde-D2 is also significant in catalysis and organic synthesis. Research on new strategies in organic catalysis by Paras and MacMillan (2001) and Jen, Wiener, and MacMillan (2000) highlights the compound's relevance in enantioselective catalysis, illustrating its application in synthesizing complex organic molecules with high stereochemical precision (Paras & MacMillan, 2001) (Jen, Wiener, & MacMillan, 2000).
Safety and Hazards
properties
IUPAC Name |
3,4-dideuterio-3-methylbutanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i1D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHRJJRRZDOVPD-WQPYEJCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CC([2H])(C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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